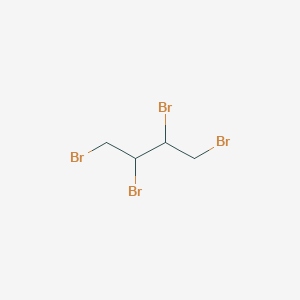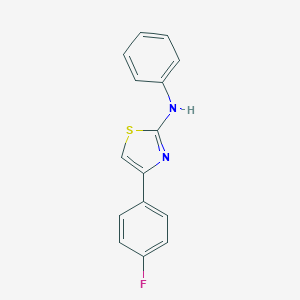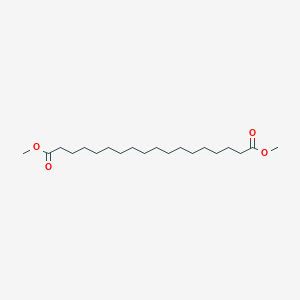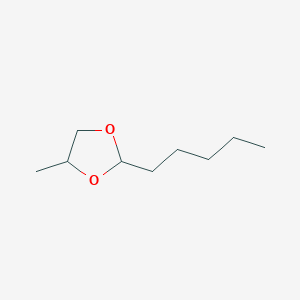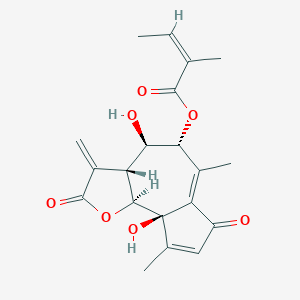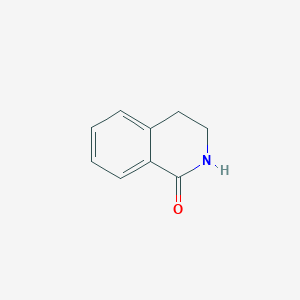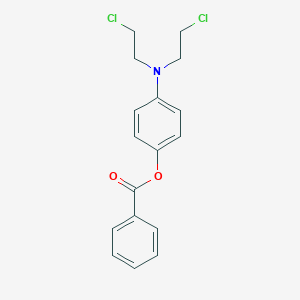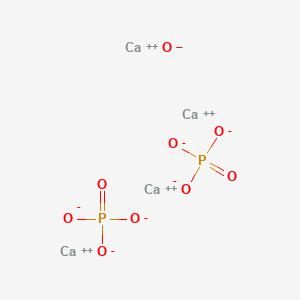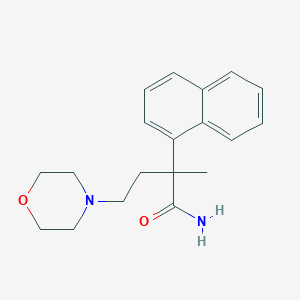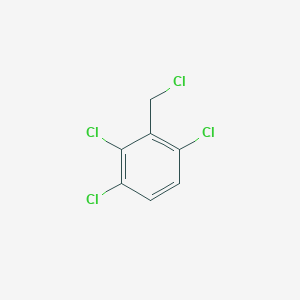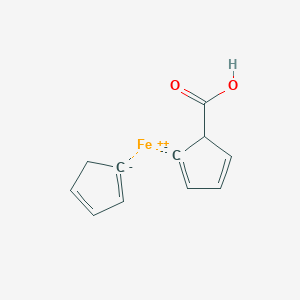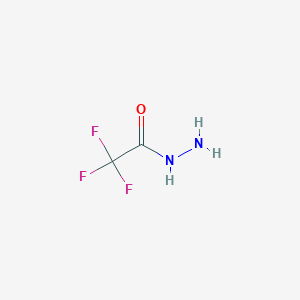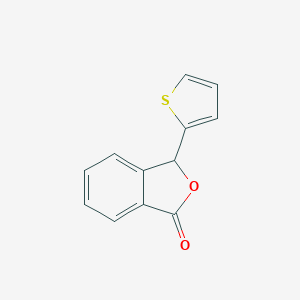
3-thiophen-2-yl-3H-2-benzofuran-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-thiophen-2-yl-3H-2-benzofuran-1-one, also known as TBX, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. TBX belongs to the class of benzofuran derivatives, which are known for their diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.
Mecanismo De Acción
The mechanism of action of 3-thiophen-2-yl-3H-2-benzofuran-1-one is not fully understood. However, it has been suggested that 3-thiophen-2-yl-3H-2-benzofuran-1-one exerts its biological activities by inhibiting various enzymes and signaling pathways. For example, 3-thiophen-2-yl-3H-2-benzofuran-1-one has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and transcription. 3-thiophen-2-yl-3H-2-benzofuran-1-one has also been reported to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune response.
Efectos Bioquímicos Y Fisiológicos
3-thiophen-2-yl-3H-2-benzofuran-1-one has been shown to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, which is a programmed cell death process that is essential for the maintenance of tissue homeostasis. 3-thiophen-2-yl-3H-2-benzofuran-1-one has also been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. Additionally, 3-thiophen-2-yl-3H-2-benzofuran-1-one has been reported to inhibit the replication of various viruses, including HIV-1 and HCV.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-thiophen-2-yl-3H-2-benzofuran-1-one has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits a broad range of biological activities. However, there are also some limitations associated with 3-thiophen-2-yl-3H-2-benzofuran-1-one. For example, its mechanism of action is not fully understood, and its potential toxicity and side effects are not well characterized.
Direcciones Futuras
There are several future directions for the study of 3-thiophen-2-yl-3H-2-benzofuran-1-one. One potential area of research is the development of 3-thiophen-2-yl-3H-2-benzofuran-1-one-based anticancer drugs. Another area of research is the investigation of 3-thiophen-2-yl-3H-2-benzofuran-1-one as a potential treatment for viral infections. Additionally, further studies are needed to elucidate the mechanism of action of 3-thiophen-2-yl-3H-2-benzofuran-1-one and to evaluate its potential toxicity and side effects. Overall, 3-thiophen-2-yl-3H-2-benzofuran-1-one is a promising compound that has the potential to be developed into a novel therapeutic agent for the treatment of various diseases.
Métodos De Síntesis
3-thiophen-2-yl-3H-2-benzofuran-1-one can be synthesized using various methods, including the cyclization of 2-(thiophen-2-yl)phenylacetic acid with acetic anhydride. Another method involves the reaction of 2-(thiophen-2-yl)phenylacetic acid with thionyl chloride, followed by the addition of sodium hydroxide and 2-hydroxybenzaldehyde. The final product is then purified using column chromatography.
Aplicaciones Científicas De Investigación
3-thiophen-2-yl-3H-2-benzofuran-1-one has been extensively studied for its potential therapeutic applications. It has been shown to possess anticancer properties by inhibiting the growth and proliferation of cancer cells. 3-thiophen-2-yl-3H-2-benzofuran-1-one has also been reported to exhibit antimicrobial activity against various bacterial and fungal strains. Additionally, 3-thiophen-2-yl-3H-2-benzofuran-1-one has been studied for its anti-inflammatory and antiviral properties.
Propiedades
Número CAS |
147437-99-8 |
|---|---|
Nombre del producto |
3-thiophen-2-yl-3H-2-benzofuran-1-one |
Fórmula molecular |
C12H8O2S |
Peso molecular |
216.26 g/mol |
Nombre IUPAC |
3-thiophen-2-yl-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C12H8O2S/c13-12-9-5-2-1-4-8(9)11(14-12)10-6-3-7-15-10/h1-7,11H |
Clave InChI |
JXGGVKILPREQLK-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(OC2=O)C3=CC=CS3 |
SMILES canónico |
C1=CC=C2C(=C1)C(OC2=O)C3=CC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



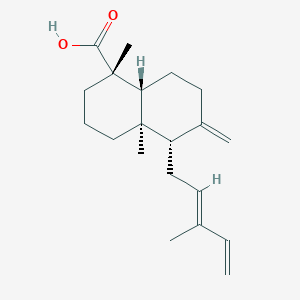
![2-[Bis(carboxymethyl)amino]benzoic acid](/img/structure/B74460.png)
